REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([CH3:11])=[CH:4][C:5]2[N:6]([CH:8]=[CH:9][N:10]=2)[N:7]=1.[Br:12]Br>C(O)(=O)C>[Br:12][C:8]1[N:6]2[N:7]=[C:2]([Cl:1])[C:3]([CH3:11])=[CH:4][C:5]2=[N:10][CH:9]=1
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Name
|
|
Quantity
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0.23 g
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Type
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reactant
|
Smiles
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ClC=1C(=CC=2N(N1)C=CN2)C
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Name
|
|
Quantity
|
0.07 mL
|
Type
|
reactant
|
Smiles
|
BrBr
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Name
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|
Quantity
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10 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
After 20 mins the solvents were evaporated the obtained brown solid
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Duration
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20 min
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Type
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WASH
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Details
|
was washed with ether (3×15 ml)
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Type
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CUSTOM
|
Details
|
dried under air
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=CN=C2N1N=C(C(=C2)C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.236 g | |
YIELD: PERCENTYIELD | 69.8% | |
YIELD: CALCULATEDPERCENTYIELD | 69.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |